molecular formula C6H7As B14415635 Ethyl(diethynyl)arsane CAS No. 82316-35-6

Ethyl(diethynyl)arsane

Cat. No.: B14415635
CAS No.: 82316-35-6
M. Wt: 154.04 g/mol
InChI Key: COCJOUWNUPSWSJ-UHFFFAOYSA-N
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Description

Ethyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C6H7As It is a derivative of arsane, where ethyl and diethynyl groups are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(diethynyl)arsane typically involves the reaction of ethylarsine with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the ethynyl groups to the arsenic atom. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl(diethynyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.

    Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds.

Scientific Research Applications

Ethyl(diethynyl)arsane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.

    Industry: Utilized in the semiconductor industry for the deposition of thin films and other applications.

Mechanism of Action

The mechanism of action of ethyl(diethynyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH3): A simpler arsenic hydride with different chemical properties.

    Triphenylarsine (As(C6H5)3): An organoarsenic compound with phenyl groups instead of ethyl and ethynyl groups.

    Dimethylarsine (As(CH3)2H): Another organoarsenic compound with methyl groups.

Uniqueness

Ethyl(diethynyl)arsane is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

82316-35-6

Molecular Formula

C6H7As

Molecular Weight

154.04 g/mol

IUPAC Name

ethyl(diethynyl)arsane

InChI

InChI=1S/C6H7As/c1-4-7(5-2)6-3/h1-2H,6H2,3H3

InChI Key

COCJOUWNUPSWSJ-UHFFFAOYSA-N

Canonical SMILES

CC[As](C#C)C#C

Origin of Product

United States

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